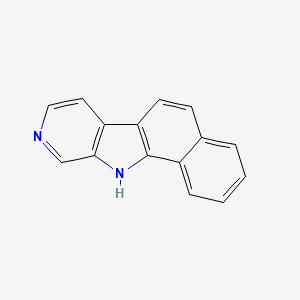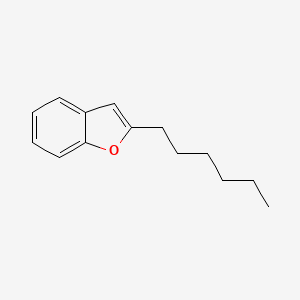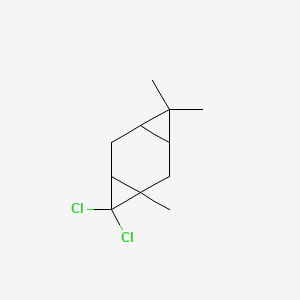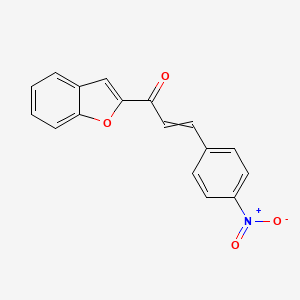![molecular formula C21H23N3 B14682346 2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]- CAS No. 31582-29-3](/img/structure/B14682346.png)
2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]- is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of pyridine rings and an ethanamine backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]- typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with benzyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]- is used in various fields of scientific research:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2-Pyridineethanamine: A simpler analog with similar properties.
N-Benzylpyridine: Another compound with a benzyl group attached to a pyridine ring.
2-(2-Pyridinyl)ethylamine: A related compound with a different substitution pattern.
Uniqueness
2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
31582-29-3 |
|---|---|
Molecular Formula |
C21H23N3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-benzyl-2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)ethanamine |
InChI |
InChI=1S/C21H23N3/c1-2-8-19(9-3-1)18-24(16-12-20-10-4-6-14-22-20)17-13-21-11-5-7-15-23-21/h1-11,14-15H,12-13,16-18H2 |
InChI Key |
ODMNHCVAIOURTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC2=CC=CC=N2)CCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[2-(Diphenylphosphanyl)phenyl]methyl}(dimethyl)silyl](/img/structure/B14682271.png)
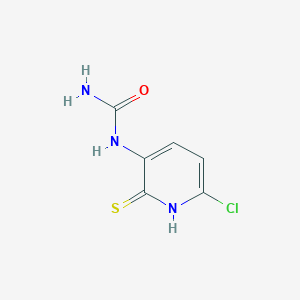
![1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene](/img/structure/B14682293.png)
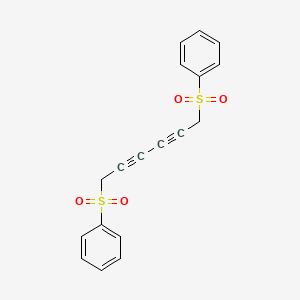
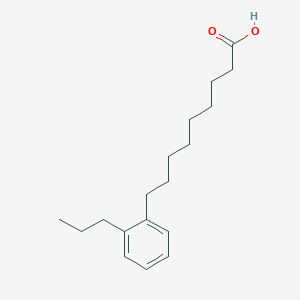

![2-[Bis(2-chloroethyl)amino]-4-hydroperoxy-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14682326.png)
